番红花苷-双葡萄糖酯

描述

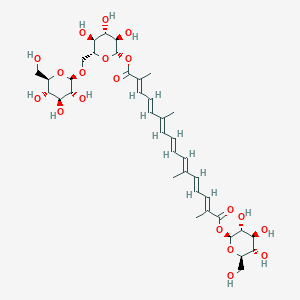

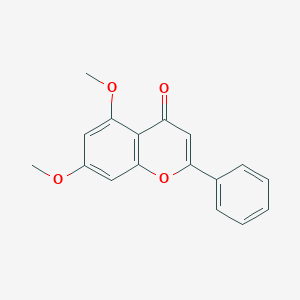

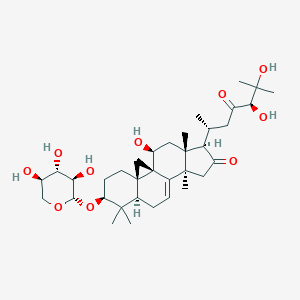

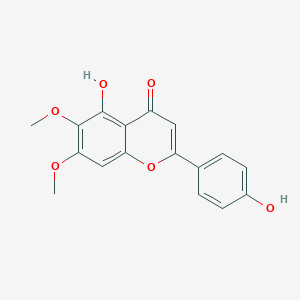

番红花素II是一种水溶性类胡萝卜素色素,主要存在于藏红花(Crocus sativus L.)的柱头和栀子(Gardenia jasminoides Ellis)的果实中。它是番红花素的主要活性成分之一,以其鲜艳的颜色和多种药理特性而闻名。 番红花素II是由番红花酸和芸香糖或葡萄糖形成的酯类,它具有广泛的生物活性,包括抗氧化、抗癌和神经保护作用 .

科学研究应用

番红花素II在各个领域都有着广泛的科学研究应用:

作用机制

番红花素II通过多种分子靶点和途径发挥其作用。它抑制一氧化氮(NO)的产生,并抑制诱导型一氧化氮合酶(iNOS)和环氧合酶-2(COX-2)的表达。 这些作用有助于其抗炎和抗氧化特性 . 此外,番红花素II可以穿透血脑屏障,使其在治疗神经退行性疾病方面有效 .

生化分析

Biochemical Properties

Crocetin gentiobiosylglucosyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit NO production with an IC50 value of 31.1 μM . It also suppresses the expressions of protein and m-RNA of iNOS and COX-2 .

Cellular Effects

Crocetin gentiobiosylglucosyl ester has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to reduce viability and attenuate adhesion to the extracellular matrix in breast cancer cells .

Molecular Mechanism

The molecular mechanism of action of Crocetin gentiobiosylglucosyl ester involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to modulate multiple cellular and molecular pathways such as the PI3K/Akt, MAPK and NF-κB .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Crocetin gentiobiosylglucosyl ester change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of Crocetin gentiobiosylglucosyl ester vary with different dosages in animal models. For instance, it has been shown to exhibit hypotensive effects in the 100–200 mg dose range of normal and hypertensive rats .

Metabolic Pathways

Crocetin gentiobiosylglucosyl ester is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Transport and Distribution

Crocetin gentiobiosylglucosyl ester is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation

Subcellular Localization

The subcellular localization of Crocetin gentiobiosylglucosyl ester and its effects on activity or function are still being studied. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

合成路线和反应条件

番红花素II可以通过在异源宿主(如烟草Nicotiana benthamiana)中采用多基因叠加方法合成。 这涉及到表达参与番红花素生物合成的基因,包括类胡萝卜素裂解双加氧酶、醛脱氢酶和UDP-葡萄糖基转移酶 . 转基因烟草中番红花素的总含量可以达到相当高的水平,使得这种方法成为大规模生产的有前景的替代方法 .

工业生产方法

番红花素II的工业生产通常涉及从栀子干燥果实等天然来源中提取。采用两步色谱法,使用大孔树脂柱色谱结合高速逆流色谱(HSCCC)来纯化番红花素II。 这种方法效率高、方便且经济,可以得到高纯度的番红花素II .

化学反应分析

反应类型

番红花素II会发生各种化学反应,包括氧化、还原和取代反应。这些反应对于改变其结构和增强其药理特性至关重要。

常用试剂和条件

涉及番红花素II的反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。这些反应通常在受控条件下进行,以确保实现所需的修饰。

主要产物

从番红花素II反应中形成的主要产物取决于所用试剂和条件。 例如,番红花素II的氧化会导致番红花酸的形成,而还原则会产生具有增强生物活性的各种还原衍生物 .

相似化合物的比较

番红花素II是几种番红花素之一,包括番红花素I、番红花素III和番红花素IV。这些化合物具有相似的核心结构,但在葡萄糖基团的数量和排列方式上有所不同。 番红花素II因其特定的糖基化模式而独一无二,这影响了其溶解度和生物活性 . 与其他番红花素相比,番红花素II表现出独特的药代动力学特性和治疗潜力 .

类似化合物列表

- 番红花素I

- 番红花素III

- 番红花素IV

- 番红花酸

属性

IUPAC Name |

1-O-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 16-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H54O19/c1-18(11-7-13-20(3)34(50)56-37-32(48)29(45)26(42)23(16-40)54-37)9-5-6-10-19(2)12-8-14-21(4)35(51)57-38-33(49)30(46)27(43)24(55-38)17-52-36-31(47)28(44)25(41)22(15-39)53-36/h5-14,22-33,36-49H,15-17H2,1-4H3/b6-5+,11-7+,12-8+,18-9+,19-10+,20-13+,21-14+/t22-,23-,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,36-,37+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSBHMFVVLYIQQ-DRVLGOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(\C)/C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H54O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856143 | |

| Record name | Crocetin gentiobiosylglucosyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

814.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55750-84-0 | |

| Record name | Crocin 2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55750-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crocetin gentiobiosylglucosyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crocetin gentiobiosylglucosyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CROCETIN GENTIOBIOSYLGLUCOSYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF2MOD2N6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3S,4R,5R,6R)-2-acetyl-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B190808.png)